Product packaging for Leucine,l,[3,4,5-3H](Cat. No.:)

Leucine,l,[3,4,5-3H]

Cat. No.: B13786392
M. Wt: 149.25 g/mol
InChI Key: ROHFNLRQFUQHCH-RXAPIVOSSA-N
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Description

Historical Context of Radioisotope Application in Metabolic Studies

The use of radioisotopes to trace the fate of molecules in complex biological systems has been a cornerstone of biochemical research since the mid-20th century. nih.govtandfonline.com The discovery of radioactivity in the late 19th century set the stage for understanding atomic structure and ultimately led to the application of radioisotopes as tracers. nih.govtandfonline.com The 1940s marked the beginning of radiotracer studies, which utilized homemade instruments and techniques like paper chromatography. nih.govtandfonline.com The development of methods to incorporate isotopes like Carbon-14 and the subsequent use of these labeled compounds in animal studies established the foundation for modern absorption, distribution, metabolism, and excretion (ADME) studies by the early 1950s. tandfonline.com The first medical application of radioisotopes occurred in 1938 with the use of iodine-131 (B157037) to assess thyroid function, a discovery that opened the door for advanced diagnostic techniques. ekb.eg

Significance of L-Leucine (B1674790) as an Essential Amino Acid in Biological Systems

L-leucine is a branched-chain amino acid (BCAA) that is essential for human and animal health, meaning it cannot be synthesized by the body and must be obtained from dietary sources. equistro.comwebmd.com It is one of the most abundant amino acids found in high-quality proteins. nih.gov

The significance of L-leucine extends beyond its role as a simple building block for protein synthesis. nih.gov It is a potent nutritional signaling molecule that plays a crucial regulatory role in various cellular processes, including: nih.govfrontiersin.org

Protein Synthesis: Leucine (B10760876) is a powerful stimulator of protein synthesis in various tissues, including skeletal muscle, by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govfrontiersin.orgscielo.br Approximately 80% of leucine is utilized for protein synthesis. nih.gov

Metabolic Regulation: Leucine is involved in regulating energy balance and glucose homeostasis. nih.govfrontiersin.org It can be used to generate ATP and influences lipid metabolism. nih.govfrontiersin.org

Tissue Repair and Growth: Due to its role in muscle protein synthesis, leucine is vital for muscle growth, repair, and the prevention of muscle loss, particularly in older adults. webmd.com

Rationale for Tritium (B154650) Labeling at Specific Positions ([3,4,5-3H]) in Leucine

The selection of tritium (³H) as a label and its specific placement at the 3, 4, and 5 positions of the leucine molecule are based on several key considerations for its use as a tracer in biochemical research.

Tritium is a beta-emitting radioisotope of hydrogen with a relatively long half-life of 12.3 years and the ability to be incorporated into molecules to achieve high specific activity. arkat-usa.orgresearchgate.net This high specific activity is crucial for studies involving macromolecules at low concentrations. researchgate.netmdpi.com The low energy of the beta particles emitted by tritium allows for high-resolution autoradiography at the cellular and subcellular levels. researchgate.net

Labeling at the [3,4,5-3H(N)] positions ensures the stability of the tritium label during metabolic processes. revvity.comlookchem.com The carbon-hydrogen bonds at these positions are not easily broken during the primary metabolic pathways of leucine, such as its incorporation into proteins. reddit.com This stability is critical for accurately tracing the fate of the leucine molecule without losing the radioactive signal. arkat-usa.org The use of [3,4,5-³H(N)]-Leucine is common in studies of protein synthesis and metabolism because it allows for precise tracking of the amino acid's incorporation into newly synthesized proteins. revvity.comlookchem.comontosight.ai

Detailed Research Findings

The application of L-[3,4,5-³H]-Leucine as a tracer has yielded significant insights in various research areas. The leucine incorporation method is a widely used technique to measure bacterial production and protein synthesis rates in different environments. noaa.govtaylorfrancis.com This method relies on the principle that the rate of leucine incorporation into protein is directly proportional to the rate of protein synthesis. noaa.gov

Studies utilizing tritiated leucine have provided detailed information on:

Protein Synthesis Rates: By measuring the incorporation of [³H]Leucine into proteins, researchers can quantify the rate of protein synthesis in cells and tissues. ontosight.airesearcher.life

Metabolic Pathways: Tritiated leucine helps in investigating leucine metabolism, including its conversion to other metabolites like α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB). nih.govontosight.ai

Cellular and Subcellular Localization: Autoradiography with [³H]Leucine allows for the visualization of protein synthesis within different cellular compartments, such as neurons and glial cells. nih.gov

Bacterial Production: In aquatic ecosystems, the incorporation of [³H]leucine is a standard method to estimate bacterial biomass production. nih.gov

Table 1: Applications of L-[3,4,5-³H]-Leucine in Research

Research Area Specific Application Key Findings
Microbiology Measuring bacterial secondary production in aquatic environments. nih.gov Provides quantitative data on the role of bacteria in carbon cycling. nih.gov
Neurobiology Studying protein synthesis in different brain regions and cell types. nih.gov Revealed that the concentration of radioactivity is nearly as high in glial cells as in nerve cells. nih.gov
Metabolic Studies Investigating the influence of diet on amino acid metabolism. revvity.com Used to determine endogenous amino acid losses in nutritional studies. revvity.com
Cell Biology Assessing cell proliferation and growth rates. ontosight.ai The rate of [³H]Leucine incorporation can be an indicator of cell division. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13786392 Leucine,l,[3,4,5-3H]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

149.25 g/mol

IUPAC Name

(2S)-2-amino-3,3,4,5,5,5-hexatritio-4-(tritritiomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1T3,2T3,3T2,4T

InChI Key

ROHFNLRQFUQHCH-RXAPIVOSSA-N

Isomeric SMILES

[3H]C([3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Origin of Product

United States

Methodological Frameworks for Tracer Application

In Vitro Experimental Paradigms

In vitro systems offer controlled environments to study cellular and tissue-level metabolic processes without the systemic complexities of a whole organism.

Pulse-Chase Labeling Techniques

Pulse-chase experiments are fundamental for studying the temporal dynamics of protein synthesis and turnover. In this technique, cells or tissues are first exposed to a "pulse" of [3,4,5-3H] L-leucine (B1674790) for a short period. During this time, the radiolabeled leucine (B10760876) is taken up by the cells and incorporated into newly synthesized proteins. Subsequently, the radioactive medium is replaced with a medium containing a high concentration of non-radioactive ("cold") L-leucine. This "chase" prevents further incorporation of the labeled amino acid. By analyzing the amount of radioactivity in proteins at different time points during the chase, researchers can track the fate of the labeled protein cohort, including their modification, trafficking, and degradation.

Continuous Infusion Protocols

Continuous infusion protocols in in vitro settings aim to achieve a steady-state labeling of the intracellular amino acid pool. By continuously supplying [3,4,5-3H] L-leucine at a constant rate, the specific activity of the precursor pool for protein synthesis can be maintained. This method is particularly useful for measuring protein synthesis rates over longer periods, as it avoids the rapid changes in precursor specific activity that occur with pulse-labeling. The rate of incorporation of the radiolabeled leucine into the total protein pool is then measured to calculate the fractional synthesis rate of proteins.

Cell Culture Systems for Incorporation Studies

Adherent or suspension cell cultures are widely used to study the effects of various stimuli, such as hormones, nutrients, or drugs, on protein synthesis. In these systems, [3,4,5-3H] L-leucine is added to the culture medium, and its incorporation into cellular proteins is measured over time. The amount of radioactivity incorporated is typically determined by precipitating the proteins with an acid, such as trichloroacetic acid (TCA), followed by scintillation counting. This approach allows for a quantitative assessment of changes in protein synthesis rates in response to specific experimental manipulations.

Organ and Tissue Slice Incubation Models

For studying protein metabolism in the context of a more complex, multicellular architecture, organ and tissue slice incubation models are employed. Thin slices of tissues, such as liver, muscle, or brain, are incubated in a buffer containing [3,4,5-3H] L-leucine and other necessary nutrients. This ex vivo technique allows for the investigation of protein synthesis in a setting that preserves some of the cell-cell interactions and structural integrity of the original organ. By measuring the incorporation of the radiolabeled leucine into the protein fraction of the tissue slices, researchers can assess the intrinsic protein synthetic capacity of the tissue and how it is affected by various physiological or pathological conditions.

Ex Vivo and In Vivo Animal Model Applications (Non-Human)

Animal models are indispensable for understanding the integrated regulation of protein metabolism at the whole-body level.

Single-Injection Methods for Kinetic Determinations

Single-injection methods, often referred to as the "flooding dose" technique, are a common approach to measure protein synthesis rates in vivo. This method involves the administration of a large bolus injection of [3,4,5-3H] L-leucine. The large dose of labeled amino acid is designed to rapidly equilibrate with and "flood" the free amino acid pools in the body, thereby ensuring that the specific activity of the precursor for protein synthesis is elevated and remains relatively constant for a short period. This minimizes the complexities of accurately measuring the true precursor specific activity at the site of protein synthesis. Tissues are collected at a specific time point after the injection, and the incorporation of the radiolabeled leucine into tissue proteins is measured to calculate the fractional rate of protein synthesis. This technique has been applied in various non-human animal models to study the effects of nutrition, disease, and other factors on protein metabolism in different tissues. revvity.com

ParameterDescriptionTypical Measurement
Precursor Specific Activity The ratio of radiolabeled leucine to total leucine in the free amino acid pool available for protein synthesis.Measured in plasma or tissue homogenates.
Protein-Bound Specific Activity The amount of radiolabeled leucine incorporated into a given amount of protein.Measured in precipitated protein from tissue samples.
Fractional Synthesis Rate (FSR) The percentage of the tissue protein pool that is synthesized per unit of time.Calculated from the precursor and protein-bound specific activities over a defined time period.

Intravenous and Other Administration Routes

The route of administration for L-[3,4,5-3H]Leucine is a critical variable that is selected based on the specific research question and biological system under investigation. Intravenous (IV) administration is a common method used to introduce the tracer directly into the systemic circulation, allowing for the study of whole-body and tissue-specific protein synthesis and amino acid kinetics.

In studies involving animal models, several routes have been documented. For instance, in research on rats, L-[4,5-3H]leucine has been administered via quick intravenous injection to study protein biosynthesis in pancreatic islets. nih.gov Another approach involves the use of a constant intravenous infusion in conscious dogs to examine leucine kinetics. jci.org Tail vein injections are also a frequently used method in rats for measuring protein synthesis in skeletal muscle. diabetesjournals.org

Beyond intravenous methods, other specialized routes are employed to target specific systems. Intracerebroventricular (i.c.v.) injections are used to deliver the tracer directly into the brain, bypassing the blood-brain barrier to study protein synthesis within free and synaptic mitochondria. unav.edu Intraperitoneal (i.p.) injections have also been utilized in rat studies. unav.edu Furthermore, comparative studies have explored intraluminal administration into the jejunum to contrast with IV injection, revealing that the route of delivery can significantly influence which cells within the intestinal mucosa are most active in protein synthesis. psu.edu

Table 1: Documented Administration Routes of L-[3H]Leucine in Animal Models

Administration Route Animal Model Research Focus Reference
Intravenous (IV) Injection Rat Pancreatic Islet Protein Biosynthesis nih.gov
Intravenous (IV) Infusion Dog Plasma Leucine Kinetics jci.org
Intravenous (IV) Injection Rat Intestinal Protein Synthesis psu.edu
Intraluminal Injection Rat Intestinal Protein Synthesis psu.edu
Tail Vein Injection Rat Skeletal Muscle Protein Synthesis diabetesjournals.org
Intracerebroventricular (i.c.v.) Rat Brain Mitochondrial Protein Synthesis unav.edu

Considerations for Isotope Recycling and Reincorporation in Animal Models

A significant consideration in kinetic studies using L-[3,4,5-3H]Leucine is the phenomenon of isotope recycling. After the initial incorporation into proteins, cellular protein degradation releases the labeled leucine back into the precursor pool. nih.gov This re-entry of the tracer can complicate the interpretation of kinetic data, particularly for proteins with slow turnover rates. nih.gov

After an intravenous bolus injection, the plasma specific radioactivity of ³H-leucine decreases rapidly. However, this is followed by a much slower decay phase that can last for weeks, which is a direct result of the recycling of the tracer from degraded proteins. nih.gov This reincorporation of recycled tracer can obscure the true synthesis and turnover rates. nih.gov

Research has shown that this recycling is a significant factor in tissues like the brain and liver. pnas.org The precursor pool for protein synthesis is not solely derived from plasma; it is also diluted by unlabeled leucine from the diet and, crucially, from the breakdown of intracellular proteins. nih.govpnas.org This means that the specific activity of the precursor pool within the tissue is not identical to that in the plasma. Studies have demonstrated that unlabeled amino acids from protein degradation are significantly recycled in both the brain and liver. pnas.org Consequently, any method for determining protein synthesis rates that relies on plasma measurements to estimate the precursor pool's specific activity must account for this recycling process. pnas.org Prolonged infusions of the tracer have confirmed that significant recycling occurs, leading to a higher rate of label entry into the plasma space than the infusion rate itself. nih.gov

Quantification of Incorporated Radioactivity

Accurately quantifying the amount of L-[3,4,5-3H]Leucine incorporated into macromolecules is the final and most crucial step in these tracer studies. This process involves two main stages: the extraction and isolation of the radiolabeled macromolecules from unincorporated tracer and the measurement of the radioactivity.

Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is the standard technique for quantifying the beta emissions from the tritium (B154650) (³H) isotope in L-[3,4,5-3H]Leucine. After the labeled macromolecules (primarily proteins) are isolated, they are mixed with a specialized scintillation cocktail. pubcompare.ainih.gov This fluid contains scintillators that emit photons of light when excited by the beta particles released from the tritium.

A liquid scintillation counter, such as a Tri-Carb or Beckman model, detects these light emissions and quantifies them as counts per minute (CPM) or disintegrations per minute (DPM). pubcompare.ainih.govbco-dmo.org To ensure accuracy, corrections for quenching (any process that reduces the efficiency of the energy transfer) are essential. bco-dmo.org This is often achieved using an external standard, and results are typically reported in DPM to reflect the actual number of radioactive decay events. bco-dmo.org

Extraction of Radiolabeled Macromolecules

Before quantification, the newly synthesized, radiolabeled macromolecules must be separated from the free, unincorporated L-[3,4,5-3H]Leucine. This is a critical step to ensure that the measured radioactivity corresponds only to the tracer that has been incorporated through protein synthesis. The two primary methods for this extraction are precipitation with trichloroacetic acid and alkaline hydrolysis.

Trichloroacetic acid (TCA) precipitation is the most widely used method to isolate proteins and other macromolecules from a biological sample. noaa.gov The procedure involves adding TCA to the sample, typically to a final concentration of 5-10%. nih.govasm.org This acidic environment causes the proteins to denature and precipitate out of the solution, while small molecules like free amino acids remain soluble.

The process often includes a heating step, for instance, in a boiling water bath, to ensure complete precipitation of proteins. nih.govasm.org The precipitated macromolecules are then collected, usually by centrifugation or vacuum filtration through membrane filters. nih.govasm.org To remove any remaining free tracer, the precipitate is typically washed multiple times with cold TCA solution. nih.govasm.org Further washing with cold ethanol (B145695) (e.g., 70-80%) is also a common step, as it has been shown to effectively remove non-protein, lipid-sequestered radiolabel, thereby increasing the accuracy of the measurement. asm.orgcdnsciencepub.com

Table 2: Comparison of TCA Precipitation Protocols

Step Protocol 1 Protocol 2 Protocol 3
TCA Concentration 5% final concentration nih.gov 50% TCA added to frozen sample asm.org 5% final concentration asm.org
Incubation 80°C for 30 min, then on ice nih.gov Melt at 4°C for 30 min asm.org Boiling water bath for 30 min asm.org
Separation Vacuum filtration nih.gov Centrifugation asm.org Collection on membrane filters asm.org

| Washing | 3x with cold 5% TCA, 2x with cold 80% ethanol nih.gov | 1x with 5% TCA, 1x with 70% ethanol asm.org | 2x with cold 5% TCA asm.org |

An alternative to acid precipitation is the use of alkaline hydrolysis to extract and solubilize the labeled proteins. In this method, the cell pellet or protein precipitate is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). pubcompare.ai For example, proteins can be dissolved in 0.1 M KOH or cells can be lysed in 0.2 M NaOH. pubcompare.ai This procedure effectively solubilizes the proteins for subsequent quantification in a scintillation cocktail. pubcompare.ai

In some protocols, alkaline extraction is used as an improved method for solubilizing proteins associated with complex samples, like decaying plant litter. nih.govresearchgate.net These methods may be coupled with additional purification steps, such as microdialysis, to remove unincorporated radiolabel while retaining the larger, radiolabeled macromolecules. nih.govresearchgate.net While this can offer more efficient extraction of labeled protein, researchers have noted that it may also lead to higher background levels from the non-specific absorption of free ³H-leucine, which must be carefully controlled for. nih.gov

Compound Reference Table

Compound Name
L-[3,4,5-3H]Leucine
L-[4,5-3H]Leucine
L-[2,3-3H]-tryptophan
L-[2,3,4,5,6-3H]phenylalanine
[methyl-3H]-thymidine
[2H3]leucine
alpha-[14C]-ketoisocaproate
Trichloroacetic acid (TCA)
Sodium hydroxide (NaOH)
Potassium hydroxide (KOH)
Trichloroacetic Acid (TCA) Precipitation Methods

Chromatographic Separation Techniques for Specific Metabolites

Following the incubation of biological samples with [3H]Leucine, it is often necessary to separate the parent compound from its various metabolites to accurately quantify its incorporation into specific macromolecules like proteins. Various chromatographic techniques are employed for this purpose, each leveraging different physicochemical properties of the molecules to achieve separation. journalagent.com

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for the separation, identification, and quantification of components in a mixture. excedr.comnih.gov In the context of [3H]Leucine studies, reversed-phase HPLC (RP-HPLC) is frequently used. This method can effectively separate underivatized amino acids. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC-based method that can separate native amino acids, although it can sometimes be less robust. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic method that can be used to separate [3H]Leucine from its metabolites. excedr.comnih.gov This technique involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and allowing a solvent (the mobile phase) to move up the plate, separating the compounds based on their differential partitioning between the two phases. journalagent.com

Gas Chromatography (GC): Also known as gas-liquid chromatography, this technique is suitable for separating volatile compounds. excedr.com For amino acid analysis, derivatization is typically required to make them volatile.

Ion-Exchange Chromatography: This method separates molecules based on their net charge and is effective for purifying proteins and other charged biomolecules. journalagent.com

Size-Exclusion Chromatography: Also referred to as gel permeation or molecular sieve chromatography, this technique separates molecules based on their size. It is useful for determining the molecular weights of proteins. journalagent.comexcedr.com

The choice of chromatographic technique depends on the specific research question, the complexity of the sample matrix, and the required level of resolution and sensitivity. journalagent.comexcedr.com

Specific Radioactivity Determination in Biological Samples

The specific radioactivity of [3H]Leucine in a biological sample is a critical parameter for accurately calculating rates of protein synthesis. It is defined as the amount of radioactivity per unit mass of the compound.

The process typically involves:

Sample Preparation: Biological samples, such as tissues or cells, are homogenized and processed to precipitate macromolecules like proteins, often using trichloroacetic acid (TCA). noaa.gov The unincorporated [3H]Leucine is removed through washing steps. noaa.govpnas.org

Quantification of Radioactivity: The radioactivity of the incorporated [3H]Leucine is measured using a liquid scintillation counter. noaa.govjci.org This instrument detects the beta particles emitted by the tritium atoms.

Quantification of Leucine: The total amount of leucine in the sample (both labeled and unlabeled) is determined. This can be achieved through methods like amino acid analysis after acid hydrolysis of the protein. researchgate.net

Calculation: The specific radioactivity is then calculated by dividing the measured radioactivity (e.g., in disintegrations per minute, DPM) by the total amount of leucine (e.g., in nanomoles).

It is crucial to account for any potential quenching of the scintillation signal, which can be caused by components in the biological sample, to ensure accurate radioactivity measurements.

Assay Validation and Optimization

To ensure the reliability and accuracy of data obtained from [3H]Leucine incorporation assays, several validation and optimization steps are essential.

Linearity of Incorporation Over Time

A fundamental assumption in using [3H]Leucine to measure protein synthesis rates is that the incorporation of the tracer into protein is linear over the duration of the experiment. This indicates a constant rate of synthesis.

Experimental Approach: To verify linearity, samples are incubated with [3H]Leucine for varying periods. The amount of radioactivity incorporated into protein is then measured at each time point.

Expected Outcome: A plot of incorporated radioactivity versus time should yield a straight line. The time frame over which this linearity is maintained can vary depending on the biological system. For instance, in studies with adipocytes, the incorporation of [3H]leucine into nascent protein was found to be linear for up to 6 hours. capes.gov.brnih.gov In contrast, studies on periphytic bacteria associated with aquatic macrophytes showed linearity for up to 40 minutes. nih.govresearchgate.net In decaying wetland plant litter, linearity was observed for up to 60-90 minutes depending on the plant species. nih.gov

Table 1: Linearity of [3H]Leucine Incorporation in Various Systems

Biological SystemLinear Incorporation TimeCitation
AdipocytesUp to 6 hours capes.gov.brnih.gov
Periphytic bacteria on Eichornia crassipesUp to 40 minutes nih.govresearchgate.net
Bacteria on decaying T. angustifolia and S. validus litterUp to 60 minutes nih.gov
Bacteria on decaying P. australis litterUp to 90 minutes nih.gov

Substrate Saturation Kinetics and Apparent Km Determination

To ensure that the uptake of [3H]Leucine is not limited by its availability, it is important to determine the saturation kinetics of the transport system. This involves measuring the rate of incorporation at various concentrations of exogenous leucine.

Michaelis-Menten Kinetics: The relationship between the rate of an enzyme-catalyzed reaction (in this case, leucine incorporation) and substrate concentration often follows Michaelis-Menten kinetics. ucl.ac.uk This relationship is characterized by two parameters: Vmax (the maximum rate of reaction) and Km (the Michaelis constant), which is the substrate concentration at which the reaction rate is half of Vmax. ucl.ac.uk

Experimental Determination: By incubating samples with a fixed amount of [3H]Leucine and varying concentrations of unlabeled leucine, a saturation curve can be generated. ucl.ac.uk From this curve, the apparent Km and Vmax can be determined using non-linear regression analysis or by linearizing the data using plots like the Lineweaver-Burk plot. ucl.ac.ukphotophysics.com

Findings: Studies on microbial communities have shown that saturation concentrations can vary significantly depending on the environment. For example, saturation of [3H]Leucine incorporation into protein for periphytic bacteria on macrophyte roots was found to be 1500 nM. nih.govresearchgate.net In contrast, for bacteria in some aquatic environments, much lower concentrations (e.g., 10-20 nM) are sufficient for saturation. researchgate.net In studies of decaying wetland plant litter, a biphasic saturation curve was observed, suggesting different uptake systems, with lower apparent Km values ranging from 400 nM to 4.2 µM and upper apparent Km values from 1.3 to 59 µM. nih.gov

Table 2: Apparent Km Values for [3H]Leucine Incorporation

Biological SystemApparent Km (Leucine)Citation
Bacteria on decaying T. angustifolia litter (lower)400 nM nih.gov
Bacteria on decaying S. validus litter (lower)4.2 µM nih.gov
Bacteria on decaying P. australis litter (lower)1.3 µM nih.gov
Bacteria on decaying T. angustifolia litter (upper)59 µM nih.gov
Bacteria in epiphyton621 nM nih.gov
Pelagic bacteria20 nM nih.gov

Isotope Dilution Correction Methodologies

The specific radioactivity of the exogenously supplied [3H]Leucine can be diluted by the endogenous, unlabeled leucine pool within the cells. This phenomenon, known as isotope dilution, can lead to an underestimation of the true rate of protein synthesis if not corrected for.

Correction Approach: A common method to correct for isotope dilution involves adding increasing amounts of unlabeled leucine to a series of samples containing a constant concentration of [3H]Leucine. researchgate.net By plotting the reciprocal of the incorporated radioactivity against the concentration of added unlabeled leucine, the extent of isotope dilution can be estimated from the intercept. researchgate.net

Significance: The degree of isotope dilution can vary. For instance, in coastal waters, an isotope dilution factor of about 2-fold was observed when 10 nM of leucine was added. noaa.gov In some studies, a high concentration of exogenous, nonradioactive leucine is used to minimize the relative contribution of the intracellular pool and thus reduce the impact of isotope dilution. pnas.org

Specificity of Incorporation into Target Macromolecules

A critical assumption of the [3H]Leucine incorporation assay is that the radiolabel is specifically incorporated into protein and not into other macromolecules like DNA, RNA, or lipids.

Verification Methods: The specificity of incorporation can be verified by enzymatic hydrolysis of the TCA-precipitated material. int-res.com After precipitation, the sample can be treated with enzymes that specifically degrade proteins (e.g., proteases), DNA (DNase), or RNA (RNase). The amount of radioactivity released by each enzyme treatment indicates the proportion of the label in that specific macromolecule.

Research Findings: Studies have generally shown a high degree of specificity. For example, enzymatic digestion has indicated that 73% to 100% of the radiolabel from [3H]Leucine is incorporated into protein. int-res.com Other studies have also reported that most of the incorporated [3H]Leucine (>90%) is found in protein. researchgate.net Furthermore, experiments using prokaryotic and eukaryotic inhibitors have demonstrated that at high concentrations, [3H]Leucine incorporation is not significant in eukaryotes, confirming its primary use in measuring bacterial protein synthesis in mixed microbial communities. nih.govresearchgate.net It has also been noted that leucine is not significantly transformed into other amino acids before incorporation, which would otherwise lead to an overestimation of the protein synthesis rate. noaa.gov

Stability of Tracer Under Experimental Conditions

The reliability of using Leucine,l,[3,4,5-3H] as a tracer in metabolic studies hinges on its stability under various experimental settings. The fundamental assumption is that the tritium (³H) label remains attached to the leucine molecule throughout the experiment, ensuring that the detected radioactivity accurately reflects the metabolic fate of leucine. Research and manufacturer data provide insights into the chemical and metabolic stability of this compound.

Radiochemical Stability and Storage

The radiochemical purity of Leucine,l,[3,4,5-3H] is a critical starting point. Manufacturers typically guarantee an initial purity of over 97%. revvity.com However, self-decomposition, a process known as autoradiolysis, can occur over time due to the energy released by the tritium's beta decay. iaea.org This process can lead to the formation of radiochemical impurities and labile tritium, such as tritiated water. iaea.org

Stability is influenced by storage conditions. For instance, when stored at 5°C in its original aqueous solution and concentration, Leucine,l,[3,4,5-3H(N)]- is reported to have an initial decomposition rate of 3% over two months from the date of purification. revvity.com It is important to note that this stability is nonlinear and can accelerate, making it advisable to verify the purity of the tracer, often via high-pressure liquid chromatography (HPLC), before use. revvity.com The tritium label attached to a carbon atom is generally considered the most stable form. arkat-usa.orgresearchgate.net

Interactive Data Table: Manufacturer's Stability and Storage Recommendations

Parameter Condition Rate of Decomposition Notes
Storage Temperature 5°C Initially 3% for 2 months In original solvent and concentration. revvity.com
Purity >97% Decomposition can accelerate over time Purity should be checked prior to use. revvity.com
Label Position [3,4,5-³H(N)] Tritium attached to carbon is most stable Minimizes loss of label through exchange. arkat-usa.orgresearchgate.net

Stability Under In Vitro and Environmental Conditions

The integrity of the tracer has been examined under various in vitro conditions. A key concern is whether environmental factors, such as ultraviolet radiation (UVR), could degrade the molecule, which is particularly relevant for bacteriology studies in aquatic systems. Research has shown that exposure to solar radiation for several hours has no statistically significant effect on the integrity of [³H]leucine. researchgate.net When both radiolabeled and non-radiolabeled leucine solutions were exposed to sunlight, subsequent analysis by HPLC showed no significant degradation compared to dark controls. researchgate.net This stability is crucial for experiments that measure bacterial production through the incorporation of the tracer in light-exposed environments. researchgate.net

In studies involving cell cultures, the stability of the tracer within different cellular compartments is essential. For example, in experiments examining lysosomal amino acid storage, [³H]leucine was used to trace the movement and retention of the amino acid within lysosomes under various nutrient conditions. pnas.org The interpretation of such studies relies on the label remaining with the leucine molecule.

Metabolic Stability and In Vivo Considerations

In vivo, the stability of the tracer is subject to metabolic processes. Leucine,l,[3,4,5-3H] is widely used to measure protein synthesis and turnover. nih.govrevvity.comrevvity.com After administration, the tracer is incorporated into newly synthesized proteins. The primary metabolic pathway for leucine begins with a reversible transamination to α-ketoisocaproate (KIC). mdpi.com For the tracer to be effective, the tritium label must be stable during this initial transamination and subsequent incorporation into proteins. The labeling on carbons 3, 4, and 5 is designed to be metabolically stable, meaning the tritium is not readily lost as tritiated water during these processes. revvity.comjournals.co.za

However, the recycling of the tracer can complicate long-term kinetic studies. After proteins are degraded, the released [³H]leucine re-enters the free amino acid pool, which can obscure the data for proteins with slower turnover rates. nih.gov This recycling is a kinetic consideration rather than an issue of molecular instability.

Studies have also investigated the potential for the tritium label to be lost and form tritiated water, which can then be incorporated into other molecules. The amount of tritium found in the body's water pool can be used to estimate leucine oxidation. journals.co.za The fraction of the tracer that is not oxidized is assumed to be incorporated into protein. journals.co.za

Interactive Data Table: Research Findings on Tracer Stability

Experimental Context Key Finding Implication for Stability Citation
Aquatic Bacterioplankton Studies No significant degradation of [³H]leucine was observed after 4 hours of exposure to solar UVR. The tracer is stable for use in environmental studies involving light exposure. researchgate.net
Long-term Kinetic Studies Recycled [³H]leucine from protein degradation can re-enter the plasma pool, affecting measurements for proteins with slow turnover. This is a kinetic factor, not molecular instability, but affects experimental design. nih.gov
Lysosomal Storage Studies Starvation conditions increased the amount of ³H-leucine retained in purified lysosomes. The tracer remains associated with leucine, allowing for subcellular tracking. pnas.org
Oxidation Studies in Lambs The appearance of tritium in the body water pool was used as a measure of leucine oxidation. The C-³H bond is stable enough that its cleavage is indicative of specific metabolic pathways (oxidation). journals.co.za

Applications in Protein Metabolism Research

Measurement of Protein Synthesis Rates (MPS)

The incorporation of [3,4,5-3H]L-leucine into nascent polypeptide chains is a direct and widely used method to quantify the rate of protein synthesis in various tissues and cell types. pubcompare.ainih.govcore.ac.uk By introducing the labeled leucine (B10760876) and measuring its appearance in protein fractions over time, researchers can obtain a quantitative measure of synthetic activity. cambridge.org

The fractional synthetic rate (FSR) represents the percentage of the total protein pool that is newly synthesized within a specific timeframe. To determine FSR using [3,4,5-3H]L-leucine, a continuous infusion or a flooding dose of the tracer is administered. nih.govunja.ac.id The specific radioactivity of leucine is measured in both the precursor pool (ideally aminoacyl-tRNA, but often approximated by intracellular or plasma free leucine) and in the protein-bound fraction. nih.govcambridge.org

The FSR is calculated using the following general formula:

FSR (%/hour) = (SRAprotein / SRAprecursor) x (1 / time) x 100

Where:

SRAprotein is the specific radioactivity of leucine in the protein.

SRAprecursor is the specific radioactivity of leucine in the precursor pool.

Time is the duration of the labeling period in hours.

Studies in sheep have demonstrated that increasing the infusion rate of leucine can minimize the differences between plasma and intracellular leucine specific radioactivity, leading to more accurate FSR calculations. nih.govcambridge.org For instance, at a high leucine infusion rate (22.8 mmol/h), the FSR estimates based on plasma and intracellular precursor pools were not significantly different in tissues like skeletal muscle, liver, and cardiac muscle. nih.gov

TissueMean FSR (ksp - plasma precursor) (%/day)Mean FSR (ksi - intracellular precursor) (%/day)
Rumen11 (SE 2)13 (SE 1)
Liver19 (SE 2)21 (SE 2)
Cardiac Muscle3.6 (SE 0.4)3.8 (SE 0.3)
Skeletal Muscle4.1 (SE 0.2)4.5 (SE 0.5)

Data from a study on sheep demonstrating that at high leucine infusion rates, the FSR values calculated using either plasma (ksp) or intracellular (ksi) leucine specific radioactivity as the precursor pool are similar across different tissues. nih.gov (SE = Standard Error)

[3,4,5-3H]L-leucine is instrumental in assessing protein turnover within specific cellular compartments. By combining radiolabeling with subcellular fractionation techniques, researchers can measure the synthesis rates of proteins localized to different organelles, such as mitochondria, the endoplasmic reticulum, and lysosomes. pnas.org This approach has been crucial in understanding how protein synthesis is regulated and coordinated across different cellular locations. For example, studies have used this method to investigate how starvation affects the retention of leucine in lysosomes, providing insights into the regulation of amino acid storage and protein turnover under nutrient-deprived conditions. pnas.org

Determination of Fractional Synthetic Rates (FSR)

Investigation of Ribosomal Activity and Translational Control

The incorporation of [3,4,5-3H]L-leucine into nascent polypeptide chains on ribosomes provides a direct measure of ribosomal activity and the efficiency of translation. By isolating ribosomes and measuring their associated radioactivity after a short labeling pulse, researchers can assess the rate of peptide chain elongation. core.ac.uk This technique has been employed to study how factors like nutrient availability and hormonal signals regulate protein synthesis at the level of translation. For example, studies have investigated the distribution of ribosomes between active polysomes and inactive monosomes and subunits in response to starvation, using [3H]leucine to label the nascent proteins. core.ac.uk Furthermore, ribosome profiling (Ribo-seq) combined with [3H]leucine labeling can reveal codon-specific translational pausing, indicating limitations in the availability of specific amino acids or tRNA molecules. embopress.org

Analysis of Protein Secretion and Trafficking Pathways

Pulse-chase experiments using [3,4,5-3H]L-leucine are a classic and powerful method for tracing the movement of newly synthesized secretory proteins through the various compartments of the secretory pathway. caltech.edu The pioneering work of Jamieson and Palade used this technique to delineate the path of secreted proteins from the rough endoplasmic reticulum, through the Golgi apparatus, and into secretory granules in pancreatic exocrine cells. caltech.edu By tracking the location of the radiolabeled proteins at different time points during the chase period, the kinetics of protein transport and processing can be determined. caltech.eduphysiology.org This approach has also been used to study the effects of various drugs and mutations on protein trafficking and to identify proteins that are selectively degraded when their transport is blocked. psu.edu

Time After Pulse (minutes)Primary Location of Radiolabel
3Rough Endoplasmic Reticulum (RER)
7Golgi Complex
37Condensing Vacuoles
117Zymogen Granules

Classic findings from pulse-chase experiments illustrating the sequential movement of newly synthesized secretory proteins through the cellular secretory pathway. caltech.edu

Comparative Analysis with Other Protein Synthesis Tracers (e.g., [35S]Methionine, [14C]Leucine)

The choice of tracer can influence the results of protein synthesis studies. nih.gov [3,4,5-3H]L-leucine is often compared with other radiolabeled amino acids like [35S]methionine and [14C]leucine. While different isotopes of leucine generally yield similar fractional synthesis rates, comparisons with other amino acids can reveal important metabolic differences. unja.ac.idnih.gov For instance, a study comparing L-[methyl-3H]methionine, L-[1-14C]leucine, and L-2-[18F]fluorotyrosine found that the incorporation rates into proteins in the brain and tumors were significantly faster with [14C]leucine. nih.gov However, it was also noted that considerable amounts of the tritium (B154650) from [3H]methionine were recovered in lipid and RNA fractions, highlighting potential metabolic fates of the tracer beyond protein synthesis. nih.gov In studies of bacterial protein synthesis in aquatic systems, [3H]leucine incorporation has been established as a reliable index, with research showing that most of the incorporated leucine remains as leucine within the protein. asm.orgresearchgate.net

Applications in Amino Acid Transport and Cellular Uptake Research

Characterization of Amino Acid Transporters

[3H]Leucine is instrumental in identifying and characterizing the function of various amino acid transporters due to its nature as a substrate for several key systems.

System L is a family of sodium-independent transporters for large neutral amino acids, including branched-chain and aromatic amino acids. nih.gov Leucine (B10760876), l-[3,4,5-3H] is a preferred substrate for these transporters, making it an ideal tracer for studying their activity. The two major isoforms are LAT1 (SLC7A5) and LAT2 (SLC7A8), which form heterodimers with the ancillary protein 4F2hc (CD98/SLC3A2) for functional expression at the plasma membrane. arvojournals.orgarvojournals.org

Research utilizing [3H]leucine has been pivotal in distinguishing the substrate specificities and functions of LAT1 and LAT2. For instance, in conditionally immortalized rat retinal capillary endothelial cells (TR-iBRB2), [3H]l-leucine uptake was strongly inhibited by substrates characteristic of LAT1, such as D-leucine and D-phenylalanine, more so than by substrates of LAT2 like l-alanine. arvojournals.org The system L-specific inhibitor, 2-aminobicyclo-(2,2,1)-heptane-2-carboylic acid (BCH), potently inhibits [3H]l-leucine uptake, confirming the involvement of System L transporters. arvojournals.orgnih.gov Studies in lactating rat mammary tissue showed that BCH inhibited the peak clearance of radiolabeled l-leucine (B1674790) by 65%, highlighting the central role of System L in neutral amino acid uptake from the blood. nih.gov Furthermore, investigations in ovarian clear cell carcinoma cells demonstrated that the LAT1-selective inhibitor nanvuranlat (JPH203) inhibited [3H]leucine uptake in a dose-dependent manner, directly linking LAT1 activity to leucine transport in these cancer cells. iiarjournals.org

Table 1: Inhibition of [³H]L-leucine Uptake by System L Substrates and Inhibitors This table presents data on the inhibition of radiolabeled leucine uptake by various compounds, demonstrating the methodology used to characterize System L transporters.

Cell/Tissue TypeInhibitor (Concentration)% Inhibition of [³H]L-leucine Uptake/ClearanceReference
Rat Retinal Capillary Endothelial Cells (TR-iBRB2)BCH (2 mM)Strongly inhibited arvojournals.org
Rat Retinal Capillary Endothelial Cells (TR-iBRB2)L-PhenylalanineConcentration-dependent (IC₅₀ = 266 µM) arvojournals.org
Perfused Lactating Rat Mammary GlandBCH65% nih.gov
Perfused Lactating Rat Mammary GlandD-leucine58% nih.gov
Ovarian Clear Cell Carcinoma (JHOC9 cells)Nanvuranlat (JPH203)Dose-dependent (IC₅₀ = 0.108 µM) iiarjournals.org

While System L is a primary transporter for leucine, [3H]leucine is also used to investigate and exclude the involvement of other transport systems. For example, the sodium-independence of [3H]l-leucine uptake is a key characteristic used to differentiate System L from sodium-dependent transporters like Systems A and ASC. nih.gov In studies on retinal capillary endothelial cells, the lack of significant inhibition by l-arginine (B1665763) helped to exclude the involvement of the Na+-independent system b(0,+). arvojournals.org Similarly, in porcine aortic endothelial cells, uptake of L-[3H]NNA was inhibited by L-leucine, and further studies with L-[3H]leucine showed transport characteristics very similar to L-[3H]NNA, suggesting both are transported by the same system, which is distinct from the system transporting L-arginine. nih.gov In some contexts, leucine transport can exhibit complex kinetics, suggesting the involvement of multiple transporters. Studies of microbial communities on decaying plant litter showed biphasic saturation curves for [3H]leucine incorporation, implying the presence of both high- and low-affinity transport systems. nih.govresearchgate.net

System L Amino Acid Transporters (LATs)

Kinetics of Leucine Influx and Efflux Across Cell Membranes

The use of l-[3,4,5-3H]leucine allows for detailed kinetic analysis of leucine transport. By measuring the rate of uptake at various substrate concentrations, researchers can determine key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ).

In TR-iBRB2 cells, the uptake of [3H]l-leucine was found to be a concentration-dependent process with a Kₘ of 14.1 µM and a Jₘₐₓ of 819 pmol/(min·mg protein). arvojournals.orgarvojournals.org In developing mouse follicles, the Kₘ for [3H]leucine was calculated to be 0.018 mM. researchgate.net These kinetic parameters provide a quantitative measure of the transporter's affinity for leucine and its transport capacity.

Efflux studies, which measure the rate at which intracellular [3H]leucine exits the cell, are also crucial. These experiments often reveal the phenomenon of trans-stimulation, where the presence of an extracellular substrate for the same transporter accelerates the efflux of the intracellular substrate. In TR-iBRB2 cells, the efflux of preloaded [3H]l-leucine was significantly increased by the extracellular application of System L substrates like l-leucine, l-phenylalanine, and BCH, but not by l-arginine. arvojournals.org This provides strong evidence for an obligatory exchange mechanism, a hallmark of transporters like LAT1. researchgate.net

Table 2: Kinetic Parameters of [³H]L-leucine Transport This interactive table summarizes the kinetic constants for leucine transport determined in different biological systems using radiolabeled leucine.

Cell/Tissue TypeKinetic ParameterValueReference
Rat Retinal Capillary Endothelial Cells (TR-iBRB2)Kₘ14.1 µM arvojournals.orgarvojournals.org
Rat Retinal Capillary Endothelial Cells (TR-iBRB2)Jₘₐₓ819 pmol/(min·mg protein) arvojournals.org
Developing Mouse FolliclesKₘ0.018 mM researchgate.net
Perfused Exocrine Pancreas (L-phenylalanine transport)Kₜ16 mM nih.gov
Perfused Exocrine Pancreas (L-phenylalanine transport)Vₘₐₓ12.3 µmol/min per g nih.gov

Modulation of Leucine Transport by Physiological and Pharmacological Factors

The transport of leucine is not static but is dynamically regulated by a variety of factors. [3H]leucine uptake assays are a primary method for investigating this modulation.

Physiologically, growth factors can regulate leucine transport. In prostate cancer cells, Epidermal Growth Factor (EGF) was shown to significantly increase [3H]l-leucine uptake, a process mediated by the PI3K/Akt signaling pathway and involving increased LAT3 protein levels. d-nb.info Conversely, Transforming growth factor-β1 (TGFβ1) was found to reduce the expression of the transporter subunit SLC3A2 in breast epithelial cells, leading to diminished [3H]leucine uptake and inhibited cell proliferation. embopress.org

Role of Leucine Transport in Specific Tissues and Cell Types

The transport of leucine is vital for the function of numerous tissues, and [3H]leucine has been used to study these tissue-specific roles.

Nervous System: In regenerating newt neurons, electron-microscope radioautography with [3H]leucine revealed that labeled proteins were not distributed uniformly in the axoplasm but were concentrated in a peripheral region rich in microtubules, supporting the role of these structures in axonal transport. nih.govnih.govsemanticscholar.orgrupress.org In the retina, an in vivo integration plot analysis showed that [3H]l-leucine is actively transported from the blood to the retina, with LAT1 at the inner blood-retinal barrier playing a key role in supplying essential amino acids to neural tissue. arvojournals.orgarvojournals.org

Cancer Cells: Many cancer cells overexpress LAT1 to meet their high demand for essential amino acids like leucine to support rapid growth and proliferation. nih.govmdpi.com Studies using [3H]leucine have confirmed high uptake rates in various cancers, including ovarian, prostate, and breast cancer. iiarjournals.orgd-nb.infod-nb.info Inhibition of this uptake using specific inhibitors has been shown to suppress cancer cell proliferation, highlighting leucine transport as a therapeutic target. iiarjournals.orgd-nb.info

Endocrine and Exocrine Tissues: In pancreatic β-cells, System L transporters are required for [3H]leucine uptake, which is essential for signaling to mTORC1, a key regulator of cell growth and insulin (B600854) secretion. bioscientifica.com In the lactating mammary gland, LAT1 is the main transporter for leucine, and its transport activity is a limiting factor for the synthesis and secretion of glutamate (B1630785) into milk. physiology.org

Muscle Cells: In cultured rat heart muscle cells, glucose was found to stimulate the incorporation of [3H]leucine into protein. nih.gov In skeletal muscle, leucine itself can upregulate the activity of system A amino acid transport, demonstrating cross-talk between different transport systems. physiology.org

Applications in Metabolic Flux and Pathway Analysis

Elucidation of Leucine-Derived Carbon Flow into Metabolic Pathways

The use of L-[3,4,5-³H]Leucine allows for the precise tracing of leucine's carbon skeleton as it is incorporated into different metabolic routes. Once it enters the cell, leucine (B10760876) can be directed towards protein synthesis or catabolized. nih.gov In its catabolic pathway, leucine is first transaminated to α-ketoisocaproate (KIC). mdpi.com From there, the carbon backbone can enter central carbon metabolism. For instance, studies have shown that the degradation of leucine can contribute to the synthesis of other molecules, and the tritium (B154650) label allows researchers to follow this conversion. nih.gov

In certain conditions, a significant portion of the ingested leucine is metabolized into isovaleryl-CoA, which can then be further processed. mdpi.com The ability to track the ³H label provides a quantitative measure of how much leucine contributes to these downstream pathways under various physiological or pathological states.

Analysis of Leucine Catabolism and Anabolism (Excluding Basic Properties)

L-[3,4,5-³H]Leucine is a cornerstone in the detailed investigation of the balance between leucine's breakdown (catabolism) and its use in building new molecules (anabolism). nih.gov Beyond simply confirming that leucine is used for protein synthesis, this tracer helps to quantify the rates of these opposing processes. ontosight.aiontosight.ai For example, studies have utilized tritiated leucine to demonstrate how factors like nutrient availability can shift the balance between protein synthesis and degradation. scielo.br

Research has shown that in some environments, a large percentage of the leucine taken up by cells is respired, indicating a significant catabolic flux. nih.gov Conversely, under anabolic conditions, the majority of non-respired leucine is found incorporated into newly synthesized proteins. nih.gov This dynamic interplay is crucial for cellular growth and maintenance, and L-[3,4,5-³H]Leucine provides a means to study its regulation.

Tracing Amino Acid Interconversion and Pool Dynamics

The use of L-[3,á,à-³H]Leucine has been instrumental in understanding the dynamics of amino acid pools within cells and the extent of their interconversion. While leucine itself is an essential amino acid and cannot be synthesized by humans, its metabolic products can influence the pools of other amino acids. revvity.com

Metabolic Flux Analysis (MFA) Approaches Using Tritiated Leucine (Conceptual Framework)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. nsf.gov The use of isotope tracers like L-[3,4,5-³H]Leucine is a key component of many MFA studies. The fundamental concept involves introducing the labeled substrate into a biological system and then measuring the distribution of the label in various metabolites and end-products. nsf.govresearchgate.net

In the context of L-[3,4,5-³H]Leucine, the framework for MFA involves:

Introduction of the Tracer: A known amount and specific activity of L-[3,4,5-³H]Leucine is introduced to the cells or organism.

Sample Collection: At various time points, samples (e.g., plasma, tissue) are collected.

Isotopic Analysis: The amount of tritium incorporated into proteins and other metabolites is measured.

Modeling: A metabolic network model is used to interpret the labeling patterns. The flow of the tritium label through the network allows for the calculation of fluxes through different pathways.

This approach has been applied to study a wide range of metabolic systems, from bacterial communities to human subjects. nih.govnih.gov Dynamic MFA (DMFA) is an extension of this concept that allows for the analysis of systems not at a metabolic steady state, providing a more detailed picture of metabolic changes over time. nih.gov

Investigation of Leucine's Regulatory Roles in Cellular Processes

Leucine is not just a building block; it is also a potent signaling molecule that regulates key cellular processes, particularly those related to growth and metabolism. L-[3,4,5-³H]Leucine has been a valuable tool in dissecting these regulatory roles.

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. frontiersin.org Leucine is a well-established activator of mTOR complex 1 (mTORC1). scielo.brfrontiersin.org Studies utilizing leucine have demonstrated its ability to stimulate the phosphorylation of key downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.org

The use of radiolabeled leucine, in conjunction with inhibitors of the mTOR pathway like rapamycin, has allowed researchers to confirm that the anabolic effects of leucine on protein synthesis are mediated through mTORC1. d-nb.info For instance, the leucine-induced stimulation of protein synthesis can be completely blocked by rapamycin, confirming the central role of this pathway. d-nb.info

TreatmentPhosphorylation of mTOR (Fold Change)Phosphorylation of S6K1 (Fold Change)Source
Leucine (5mM, 30 min)~1.8~2.5 nih.gov
Insulin (B600854) (100nM, 30 min)~2.2~3.0 nih.gov
Leucine + Insulin (30 min)~2.3~3.5 nih.gov
Leucine (400 μmol·kg⁻¹·h⁻¹)IncreasedIncreased d-nb.info
Leucine + RapamycinInhibitedInhibited d-nb.info

This table summarizes the effects of leucine on the mTOR signaling pathway as observed in different studies.

Beyond mTOR, leucine metabolism also intersects with other critical signaling pathways. The General Control Nonderepressible 2 (GCN2) kinase is an amino acid sensor. Leucine deprivation has been shown to activate GCN2, which in turn can suppress mTOR signaling. nih.govnih.gov Conversely, the presence of leucine can reduce GCN2 activity. acs.org

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. Some studies suggest that leucine can influence AMPK signaling, although the effects can be complex and context-dependent. core.ac.uk Research has shown that leucine deprivation can lead to the activation of AMPK, contributing to improved insulin sensitivity in the liver. nih.gov However, in other contexts, such as in neonatal pigs, leucine infusion did not appear to affect the phosphorylation of AMPK in skeletal muscle or liver. d-nb.info The use of tritiated leucine in these studies helps to correlate the metabolic fate of leucine with the observed changes in these signaling pathways.

Applications in Specific Biological Systems Research

Microbial Ecology and Bacterial Production Measurement

The radiolabeled amino acid, L-[3,4,5-³H]leucine, is an indispensable tool in microbial ecology for the measurement of bacterial production and protein synthesis. Its application has profoundly enhanced the understanding of microbial contributions to the functioning of aquatic ecosystems.

The incorporation of tritiated leucine (B10760876) is a widely adopted method for estimating bacterial protein synthesis, which is then used to calculate bacterial production in diverse aquatic environments. asm.orgnih.govresearchgate.nethawaii.edunoaa.gov This technique is founded on the principle that leucine is an essential amino acid for the majority of bacteria, and its rate of incorporation into cellular material is a direct reflection of the rate of protein synthesis. nih.govnoaa.gov The methodology involves the addition of a known concentration of L-[³H]leucine to a water sample, followed by incubation for a defined period. noaa.gov Subsequently, the bacterial cells are harvested, and the amount of radioactivity integrated into the protein fraction is quantified.

Several variables can affect the precision of this method. One critical factor is the final concentration of leucine used during incubation, which must be sufficiently high to saturate the bacterial uptake systems. noaa.gov The conversion of the rate of leucine incorporation into an estimate of bacterial carbon production necessitates the use of a conversion factor, which can fluctuate depending on the specific bacterial community and prevailing environmental conditions. hawaii.edu Extensive research has been dedicated to refining these conversion factors to enhance the accuracy of production estimates across a variety of marine and freshwater systems. hawaii.edu The tritiated leucine method has been successfully applied to a broad spectrum of aquatic habitats, including coastal and open ocean waters, estuaries, and lakes, yielding valuable data on the pivotal role of bacteria in carbon cycling and aquatic food webs. asm.orghawaii.edu

Aquatic EnvironmentKey Research FocusReference
Marine EnvironmentsEstimation of bacterial protein synthesis rates. asm.orgnih.gov
Freshwater MarshesQuantification of bacterial secondary production on decaying plant litter. nih.govresearchgate.net
River SedimentsMeasurement of bacterial production in sediments and epiphyton. nih.govasm.org

The incorporation of L-[³H]leucine also serves as a valuable method for evaluating the physiological response of microbial communities to a range of environmental stressors. For example, this technique has been employed to determine the tolerance of bacterioplankton communities to pollutants such as heavy metals and organic contaminants. oup.comacs.orgresearchgate.netoup.com By comparing the rate of leucine incorporation in the presence and absence of a stressor, researchers can quantify the inhibitory impact of the substance on bacterial protein synthesis. oup.comacs.org This approach, known as pollution-induced community tolerance (PICT), enables the determination of the concentration of a pollutant that results in a 50% inhibition of leucine incorporation (IC50). acs.org Variations in the IC50 value over time or between different locations can signify the adaptation of the microbial community to the stressor. acs.org

A significant consideration when employing the L-[³H]leucine method is the potential for its uptake by organisms other than bacteria, such as phytoplankton and other eukaryotic microbes. nih.govresearchgate.netnih.gov To address this, several strategies have been developed to differentiate between bacterial and eukaryotic uptake. A common approach is the use of inhibitors like cycloheximide, which selectively impede eukaryotic protein synthesis. nih.govasm.org By comparing leucine incorporation in samples with and without the inhibitor, the eukaryotic contribution can be estimated and subtracted from the total uptake, thereby isolating the bacterial component. nih.govasm.org Furthermore, size fractionation of the water sample can be utilized to separate the smaller bacterial cells from the larger eukaryotic organisms prior to incubation with tritiated leucine. oup.com These methodological refinements are essential for acquiring accurate estimates of bacterial production, especially in environments where eukaryotic microbes are prevalent. nih.govresearchgate.netoup.com

Assessment of Microbial Community Tolerance to Environmental Stressors

In Vitro Cellular Models (e.g., Macrophages, Endothelial Cells, Adipocytes)

L-[³H]leucine is a crucial tracer for investigating protein synthesis and metabolism in a variety of in vitro cellular models. Its use has shed light on cellular responses to a wide array of stimuli and conditions.

In research involving macrophages, tritiated leucine has been utilized to measure the rate of protein synthesis in response to inflammatory stimuli. nih.gov For instance, studies have demonstrated that exposing macrophage-like cells to lipopolysaccharide (LPS) can lead to an increased incorporation of [³H]leucine, which indicates an upregulation of protein synthesis as a component of the inflammatory response. nih.gov

In the context of endothelial cells, which form the lining of blood vessels, the incorporation of L-[³H]leucine has been instrumental in examining the effects of various factors on protein metabolism. ahajournals.orgnih.govsemanticscholar.org Research has explored how conditions such as hyperglycemia may alter the rates of protein synthesis in endothelial cells, offering insights into the cellular mechanisms that underlie diabetic complications. researchgate.net

Studies on adipocytes (fat cells) have also employed tritiated leucine to investigate the regulation of protein synthesis in response to hormones and nutrients. nih.govnih.govplos.org For example, the influence of insulin (B600854) and the availability of amino acids on the rate of [³H]leucine incorporation into adipocyte protein has been examined to better understand the anabolic processes within these cells. nih.gov

Cell TypeResearch FocusKey Findings
MacrophagesEvaluation of protein synthesis in response to stimuli.A microsystem was developed for evaluating protein synthesis by measuring [3H]leucine incorporation into TCA precipitable material. nih.gov
Endothelial CellsSynthesis and release of enzymes and proteins.Used to study the synthesis, degradation, and release of angiotensin-converting enzyme. ahajournals.org Also used to demonstrate that endothelial cells synthesize and process apolipoprotein B. nih.gov
AdipocytesKinetics of insulin action on protein synthesis.Insulin was found to enhance the rate of leucine incorporation, indicating a stimulation of protein synthesis. nih.gov

Animal Tissue and Organ Studies (Non-Human)

The in vivo administration of L-[³H]leucine in animal models has been pivotal in determining the rates of protein synthesis in a variety of tissues and organs under different physiological and pathological conditions. nih.govnih.govcambridge.orgahajournals.org This method typically involves the infusion of a tracer amount of tritiated leucine, followed by the collection of tissue samples at predetermined time points. The amount of radioactivity incorporated into the protein fraction of the tissue is then measured to calculate the fractional rate of protein synthesis.

Studies in sheep have utilized this method to estimate the fractional rate of protein synthesis in tissues such as skeletal muscle, liver, and rumen. nih.govnih.gov For instance, research has provided estimates of protein synthesis rates in growing lambs, contributing to our understanding of protein metabolism in livestock. nih.gov

The impact of nutritional factors on tissue protein synthesis has also been a significant area of investigation using L-[³H]leucine. nih.gov Researchers have examined how protein-deficient diets affect pancreatic protein synthesis during postnatal development in rats. nih.gov

Furthermore, the response of tissue protein synthesis to physiological demands has been explored. For example, studies in rabbits have investigated regional differences in the synthesis of myosin subunits in the ventricular myocardium, providing insights into cardiac protein turnover. ahajournals.org

Animal ModelTissue/OrganResearch Area
LambsSkin, muscle, liver, rumen, cardiac muscleEstimation of fractional rate of protein synthesis in growing animals. nih.gov
SheepSkeletal muscle, liver, rumen, cardiac muscleDetermination of fractional rate of protein synthesis with varying plasma leucine concentrations. nih.gov
CattleVarious tissuesMeasurement of protein synthesis in tissues and the whole body. cambridge.org
RabbitVentricular myocardiumRegional differences in the in vivo synthesis and degradation of myosin subunits. ahajournals.org
RatPancreasEffects of protein malnutrition on pancreatic protein and DNA synthesis during postnatal development. nih.gov

Developmental Biology Research

L-[³H]leucine has been instrumental in developmental biology for tracing and quantifying protein synthesis during various stages of embryonic and postnatal development. nih.govnih.govjneurosci.orgoup.comtandfonline.compublish.csiro.aubiologists.combioscientifica.com These studies have been crucial in elucidating the patterns of protein accretion and tissue growth in developing organisms.

In research on early mammalian embryogenesis, tritiated leucine has been used to label embryonic proteins in mice, although the potential for radiation-induced artifacts has also been noted. biologists.com Studies on pig blastocysts have shown that insulin can stimulate the incorporation of [³H]leucine, suggesting a role for this hormone as a growth factor during preimplantation development. publish.csiro.au

The synthesis of nuclear proteins during the early development of sea urchin embryos has been investigated using [³H]leucine, revealing non-coincidence in the requirements for histones and non-histone proteins. tandfonline.com In plant embryogenesis, studies in rice and barley have shown that [³H]leucine is incorporated from the very beginning, suggesting that protein synthesis utilizes stored RNAs in the egg cell. oup.com

Postnatal development has also been a focus of research, with studies in rats examining the impact of protein deprivation on pancreatic protein synthesis at different postnatal ages. nih.gov Other research has looked at the synthesis of "stress" proteins in organ slices from the brain, heart, and lung as a function of postnatal development. jneurosci.org

Developmental StageOrganismResearch Focus
Preimplantation EmbryoMouseLabeling of embryonic proteins and assessment of viability. biologists.com
BlastocystPigEffect of insulin on protein synthesis and blastocyst expansion. publish.csiro.au
Early EmbryogenesisSea UrchinSynthesis of nuclear proteins. tandfonline.com
Early EmbryogenesisRice and BarleyIncorporation of [3H]leucine during early embryogenesis. oup.com
Postnatal DevelopmentRatImpact of protein malnutrition on pancreatic protein synthesis. nih.gov
Postnatal DevelopmentRatSynthesis of "stress" proteins in brain, heart, and lung. jneurosci.org

Limitations and Future Directions in Research

Challenges in Data Interpretation due to Isotope Recycling and Compartmentation

A significant challenge in kinetic studies using [3H]leucine is the phenomenon of isotope recycling. After the initial incorporation of [3H]leucine into proteins, these proteins are subject to degradation, releasing the labeled leucine (B10760876) back into the intracellular pool. This recycled tracer can then be reincorporated into newly synthesized proteins, which can obscure the true rate of protein synthesis, especially for proteins with slower turnover rates. nih.gov This issue is particularly prominent in long-term studies, as prolonged infusion can lead to significant reentry of the label into the plasma space. nih.gov

The interpretation of data is further complicated by the compartmentation of leucine within different cellular and tissue pools. For instance, plasma leucine activity is often used as a proxy for the precursor pool for protein synthesis. However, this pool can be diluted by unlabeled leucine from dietary sources and intracellular protein degradation, which may not fully equilibrate with the plasma pool. nih.gov Studies in canines have suggested that plasma leucine and its metabolite, α-ketoisocaproate, are derived from a single intracellular pool in the postabsorptive state. nih.gov However, the complexity of these pools can lead to deviations from linear kinetic models. nih.gov In brain studies, distinct incorporation patterns have been observed between free mitochondria and synaptic mitochondria, suggesting that labeled material can be transported via axoplasmic flow, further highlighting the issue of compartmentation. unav.edu

Considerations for Background Radioactivity and Non-Specific Binding

Accurate measurement of [3H]leucine incorporation requires careful consideration of background radioactivity and non-specific binding. Background counts can arise from various sources and need to be subtracted to obtain a true signal. researchgate.net Non-specific binding of the radiolabel to other molecules or surfaces can also lead to erroneously high readings. psu.edu For example, in studies involving complex biological samples like whole conceptus cultures, [3H]leucine can be incorporated into various biosynthetic pathways, leading to the presence of radioactivity in molecules other than the proteins of interest. psu.edu To mitigate this, researchers often include "killed controls," where the biological activity is stopped before the addition of the radiolabel, to determine the level of abiotic adsorption. pubcompare.aiasm.org Various washing and extraction procedures, such as using trichloroacetic acid (TCA) and ethanol (B145695), are employed to remove unincorporated [3H]leucine. oup.comnoaa.gov

Advancements in Detection and Analytical Techniques

The primary method for detecting the beta particles emitted by tritium (B154650) is liquid scintillation counting (LSC). mdpi.comtransat-h2020.eu This technique involves mixing the sample with a scintillation cocktail that emits light upon interaction with the beta particles, which is then detected by a photomultiplier tube. mdpi.commdpi.com LSC is a well-established and highly sensitive method. lancs.ac.uk

Recent advancements have led to the development of online radioactivity detectors and more sensitive techniques like accelerator mass spectrometry, although the latter is often limited by cost and sample preparation complexity. mdpi.com Solid scintillation techniques can also offer higher sensitivity. mdpi.com Furthermore, modifications to extraction protocols, such as the use of alkaline extraction coupled with microdialysis, have been shown to improve the signal-to-noise ratio by more effectively removing unincorporated radiolabel. nih.gov

Beyond traditional radioactivity measurement, alternative methods are emerging. A non-radioactive approach using deuterium-labeled leucine (D10-Leu) and quantification by liquid chromatography-mass spectrometry (LC-MS/MS) has been developed and validated against the [3H]leucine method. int-res.com This offers a powerful tool for measuring bacterial production without the restrictions associated with radioactive isotopes. int-res.com

Integration with -Omics Technologies (e.g., Proteomics, Metabolomics, Fluxomics)

The integration of data from [3H]leucine studies with other "omics" technologies offers a more holistic view of cellular processes. The "omics revolution," encompassing genomics, transcriptomics, proteomics, metabolomics, and fluxomics, provides a comprehensive approach to understanding biological systems and disease. researchgate.net

Proteomics: Combining [3H]leucine incorporation data with proteomic analyses allows for the study of protein synthesis rates in the context of the entire proteome. This integrated approach can help differentiate between changes in protein synthesis and degradation. semanticscholar.org

Metabolomics: Metabolomics, which analyzes the complete set of small-molecule metabolites, provides a real-time snapshot of the cell's physiological state. slu.sebiotechnologia-journal.org Integrating [3H]leucine data with metabolomic profiles can reveal how changes in amino acid metabolism, such as leucine limitation, impact protein synthesis. nih.gov This can be particularly insightful in studying disease states like cancer. semanticscholar.org

Fluxomics: Fluxomics takes this a step further by measuring the rates of metabolic reactions. By using isotopically labeled substrates like [3H]leucine, researchers can trace the flow of metabolites through various pathways, providing dynamic information about cellular metabolism. slu.sebiotechnologia-journal.org This integration is crucial for building accurate kinetic models of metabolic networks. science.gov

This multi-omics approach enables a systems biology-level understanding, moving beyond the study of individual components to the analysis of their interactions within a complex network. semanticscholar.org

Potential for Novel Applications in Systems Biology and Quantitative Physiology

The unique properties of [3H]leucine continue to offer potential for novel applications in systems biology and quantitative physiology. The ability to trace the fate of leucine in vivo allows for the detailed investigation of metabolic regulation and nutrient trafficking. For example, recent studies have used [3H]leucine to uncover a regulated starvation response involving the lysosomal storage of leucine. pnas.orgpnas.org

In quantitative physiology, [3H]leucine remains a key tool for measuring protein synthesis and turnover in various physiological and pathological states. jci.orgfrontiersin.org By refining experimental protocols and integrating data with advanced modeling techniques, researchers can gain more quantitative insights into processes like muscle protein synthesis, bacterial production in ecosystems, and the metabolic effects of various interventions. nih.govresearchgate.netnih.gov

Future research will likely focus on further minimizing the challenges of isotope effects and data interpretation through improved experimental designs and computational modeling. wikipedia.orgnumberanalytics.comnih.gov The continued development of sensitive analytical techniques and the deeper integration with other omics platforms will undoubtedly expand the utility of Leucine, L-[3,4,5-3H] in elucidating the complexities of biological systems.

Q & A

How can researchers validate the radiochemical purity of L-Leucine [3,4,5-³H] in tracer studies, and what analytical methods are most effective?

Methodological Answer:
Radiochemical purity is critical for accurate metabolic tracing. Use HPLC coupled with radiometric detection (e.g., scintillation counting) to separate and quantify tritiated leucine from degradation products or impurities. Calibrate the system using unlabeled L-leucine (CAS 61-90-5) as a reference, with retention time comparison . For isotopic integrity, employ mass spectrometry (MS) to confirm the position-specific incorporation of ³H at carbons 3, 4, and 5, as misincorporation can skew metabolic pathway analysis .

What experimental controls are essential when using L-Leucine [3,4,5-³H] in protein synthesis assays to mitigate confounding variables?

Methodological Answer:

  • Negative Controls: Use non-radioactive L-leucine to establish baseline incorporation rates and rule out non-specific binding.
  • Isotope Dilution Controls: Add excess unlabeled leucine to assess tracer saturation effects on kinetic measurements .
  • Matrix Blanks: Run assays without biological samples to detect background radiation or solvent interference.
  • Metabolic Inhibitors: Include cycloheximide (for eukaryotic systems) or chloramphenicol (for prokaryotic systems) to validate protein synthesis specificity .
    Document all controls using frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure reproducibility .

How should researchers address discrepancies in ³H-leucine uptake data between in vitro cell cultures and in vivo models?

Advanced Analysis:
Contradictions often arise from differences in transport kinetics (e.g., LAT1 transporter affinity) or extracellular matrix effects.

  • Kinetic Modeling: Apply Michaelis-Menten kinetics to compare uptake rates (Vₘₐₓ, Kₘ) across systems. Use nonlinear regression to adjust for tissue-specific diffusion barriers .
  • Compartmental Analysis: In in vivo studies, account for systemic factors (e.g., plasma clearance, renal excretion) using pharmacokinetic models. Reference NIST Standard Reference Data for isotopic decay corrections .
  • Literature Alignment: Cross-validate findings against prior studies using tools like SciFinder or Reaxys to identify methodological divergences (e.g., incubation time, tracer concentration) .

What statistical approaches are recommended for interpreting low signal-to-noise ratios in ³H-leucine pulse-chase experiments?

Methodological Answer:

  • Error Propagation: Calculate combined uncertainties from scintillation counting (Poisson distribution) and pipetting errors (Gaussian distribution). Use Monte Carlo simulations for complex systems .
  • Normalization: Express data as disintegrations per minute (DPM) per µg protein or cell count to reduce biological variability .
  • Bayesian Hierarchical Models: Apply these to small-sample datasets (e.g., rare cell populations) to estimate posterior distributions of protein turnover rates .

How can researchers optimize the use of L-Leucine [3,4,5-³H] in yeast two-hybrid assays without isotopic interference?

Advanced Experimental Design:

  • Media Formulation: Use SD/-L/-T/-H dropout media (lacking leucine, tryptophan, histidine) to force dependency on plasmid-borne markers, ensuring minimal endogenous leucine competition .
  • Tracer Concentration: Titrate ³H-leucine (40–150 Ci/mmol) to balance signal intensity and cytotoxicity, referencing activity ranges in PK-NET460A .
  • Quench Correction: Measure nonspecific binding via cold leucine washes and subtract background using liquid scintillation counting .

What are the best practices for synthesizing derivatives of L-Leucine [3,4,5-³H] while preserving isotopic integrity?

Methodological Answer:

  • Protection-Deprotection Strategies: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during solid-phase peptide synthesis to shield ³H-labeled positions from side reactions .
  • Radiolysis Mitigation: Store derivatives in ethanol/water (1:1) at -80°C to minimize radiation-induced decomposition. Confirm stability via HPLC-radiochromatography quarterly .
  • Stereochemical Validation: Perform X-ray crystallography or NMR (if ³H abundance permits) to confirm chiral integrity at Cα, as racemization alters biological activity .

How can conflicting results in ³H-leucine-based protein half-life studies be resolved through meta-analysis?

Advanced Data Reconciliation:

  • Systematic Review: Use PRISMA guidelines to aggregate data from studies with comparable methodologies (e.g., pulse duration, cell type). Exclude outliers with high heterogeneity (I² > 50%) .
  • Sensitivity Analysis: Test whether conclusions hold under alternate decay models (e.g., first-order vs. biphasic degradation) .
  • Machine Learning: Train classifiers (e.g., random forests) on experimental parameters (pH, temperature, tracer specific activity) to identify predictors of variability .

What ethical and safety protocols are mandatory for handling L-Leucine [3,4,5-³H] in shared laboratory environments?

Methodological Answer:

  • Radiation Safety: Adhere to ALARA principles (As Low As Reasonably Achievable). Use double-contained vial systems and dedicate scintillation counters for ³H to prevent cross-contamination .
  • Waste Management: Segregate liquid waste (aqueous ³H) from solid waste (vials, filters) and decay store for ≥10 half-lives (≥123 years for ³H) before disposal .
  • Training Documentation: Maintain records of personnel training per OSHA 29 CFR 1910.1096 and institutional radiation safety committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.